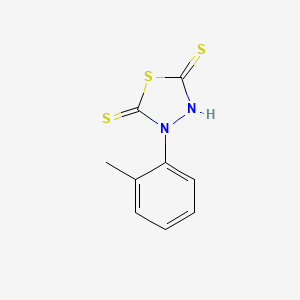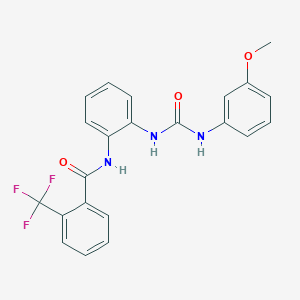
N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide" has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated, which can provide insights into the potential characteristics of the compound . For instance, benzamide derivatives have been explored for their molecular structure, synthesis, and biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves multiple steps, including nitration, acylation, ammoniation, reduction, and secondary ammoniation . For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensation of isocyanato compounds with amines, followed by cyclization . Similarly, the synthesis of N-(3-hydroxyphenyl)benzamide and its derivatives involved condensation reactions . These methods could potentially be adapted for the synthesis of "N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using X-ray diffraction techniques, which provide information on the crystal system, space group, and lattice constants . For instance, a novel benzamide crystallized in a triclinic system with specific lattice constants . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help estimate the chemical reactivity of the molecule. Additionally, the presence of functional groups such as trifluoromethyl groups can influence the reactivity and interaction energies within the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, densities, and lattice energies, can be studied through thermal analysis . The electronic properties, including HOMO and LUMO energies, as well as thermodynamic properties, can be calculated using DFT . These properties are crucial for understanding the stability and reactivity of the compound. Antioxidant properties and biological activities, such as antiplatelet aggregation and enzyme inhibition, are also important aspects of benzamide derivatives .
Applications De Recherche Scientifique
Supramolecular Chemistry
Research on compounds structurally related to N-(2-(3-(3-methoxyphenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide has led to the discovery of new supramolecular packing motifs. For instance, the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting a novel mode of organization for certain columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Radiolabeling and Imaging
Derivatives of the focal compound have been radiolabeled for potential use in imaging. The introduction of deuterium and tritium into related compounds has been explored, with the radiolabeled versions offering significant molar radioactivities, suggesting their application in molecular imaging and diagnostics (Shevchenko, Nagaev, & Myasoedov, 2014).
Molecular Structure and Antioxidant Activity
The molecular structure and antioxidant activity of novel derivatives have been investigated, combining experimental methods with theoretical approaches such as DFT calculations. These studies highlight the potential of such compounds in understanding antioxidant mechanisms and designing new antioxidants (Demir et al., 2015).
Antipathogenic and Corrosion Inhibition
New thiourea derivatives of benzamides, including those with structural similarities to the compound , exhibit antipathogenic activity against bacteria capable of forming biofilms, indicating their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, N-phenyl-benzamides have been studied for their corrosion inhibition properties on mild steel in acidic environments, demonstrating the chemical versatility and applicability of these compounds in industrial settings (Mishra et al., 2018).
Pharmacological Activities
While avoiding details on drug use and side effects, it is noteworthy that research has also touched on the synthesis and pharmacological activities of benzamide derivatives, exploring their enzyme inhibition capabilities and potential therapeutic applications (Abbasi et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-31-15-8-6-7-14(13-15)26-21(30)28-19-12-5-4-11-18(19)27-20(29)16-9-2-3-10-17(16)22(23,24)25/h2-13H,1H3,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTXHVQGNCAITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

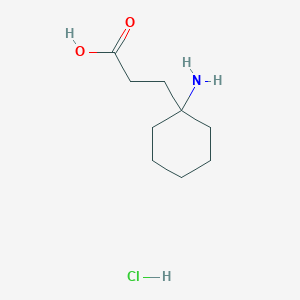
![(5S,9S)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B2518232.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2518233.png)
![2-{[4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2518234.png)
![2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2518236.png)
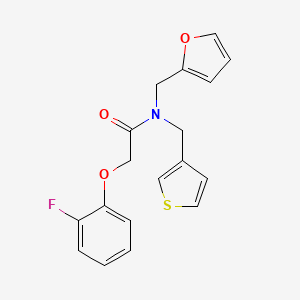
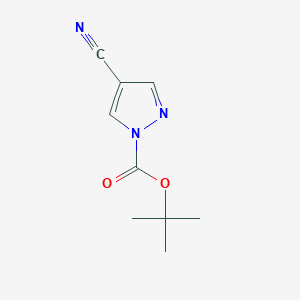
![N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide](/img/structure/B2518245.png)
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2518246.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
